H-Met-AMC -

H-Met-AMC

Catalog Number: EVT-462263
CAS Number:
Molecular Formula: C15H18N2O3S
Molecular Weight: 306.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

H-Met-AMC is classified as a fluorogenic substrate due to its ability to emit fluorescence upon enzymatic cleavage. It is derived from the coupling of methionine with 7-amino-4-methylcoumarin. The compound has been cataloged under various identifiers, including the CAS number 94367-35-8, and is widely available from chemical suppliers for research purposes .

Synthesis Analysis

The synthesis of H-Met-AMC typically involves the following steps:

  1. Coupling Reaction: The primary method for synthesizing H-Met-AMC involves the reaction between protected methionine and 7-amino-4-methylcoumarin. This can be achieved using N-hydroxysuccinimide esters to facilitate the reaction.
  2. Reaction Conditions: The reaction is usually conducted in a controlled environment where factors such as temperature, pH, and solvent choice are optimized to enhance yield and purity. For instance, conditions might include:
    • Temperature: Typically around room temperature or slightly elevated.
    • pH: Neutral to slightly basic conditions are preferred to promote reactivity without degrading sensitive components.
  3. Purification: After synthesis, high-performance liquid chromatography is commonly used to purify H-Met-AMC from unreacted starting materials and by-products, ensuring a high degree of purity (≥98%) .
Molecular Structure Analysis

H-Met-AMC has a well-defined molecular structure characterized by:

  • Molecular Formula: C15H18N2O3S
  • Molecular Weight: Approximately 306.38 g/mol
  • Structure Features:
    • The presence of a methionine side chain contributes to its specificity for methionine aminopeptidases.
    • The 7-amino-4-methylcoumarin moiety is responsible for its fluorogenic properties, emitting fluorescence upon cleavage.

The structural integrity of H-Met-AMC is crucial for its function as a substrate in enzymatic assays, where the release of the fluorescent product can be quantitatively measured .

Chemical Reactions Analysis

H-Met-AMC participates in several key chemical reactions:

  1. Hydrolysis: The primary reaction involving H-Met-AMC is hydrolysis catalyzed by methionine aminopeptidase enzymes. This reaction results in the release of free methionine and the fluorescent compound 7-amino-4-methylcoumarin.
    • Reaction Conditions: Typically performed in buffer solutions at physiological pH (around pH 7.5) with enzyme concentrations optimized for kinetic studies.
  2. Oxidation: Under oxidative conditions, methionine residues can be oxidized to form methionine sulfoxide.
  3. Common Reagents: Hydrolysis reactions often utilize buffer solutions containing salts like NaCl and cofactors such as CoCl₂ to stabilize enzyme activity .
Mechanism of Action

The mechanism of action for H-Met-AMC primarily involves its role as a substrate for methionine aminopeptidases:

  • Enzyme Interaction: Upon binding to the active site of methionine aminopeptidase, H-Met-AMC undergoes hydrolysis, leading to the release of fluorescent products.
  • Kinetic Parameters: The kinetic efficiency (k_cat/K_m) for H-Met-AMC with methionine aminopeptidase 2 is reported as approximately 1.1×106 M1min11.1\times 10^6\text{ M}^{-1}\text{min}^{-1}, with a Michaelis constant (K_m) around 310 µM, indicating its suitability for studying enzyme kinetics .
Physical and Chemical Properties Analysis

H-Met-AMC exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in aqueous buffers at physiological pH, facilitating its use in biological assays.
  • Stability: Stable under recommended storage conditions (usually at -20°C), but should be protected from light due to its fluorescent nature .
Applications

H-Met-AMC has diverse applications in scientific research:

  1. Biochemical Assays: Widely used as a substrate for measuring the activity of methionine aminopeptidases and other proteases.
  2. Enzyme Kinetics Studies: Facilitates the analysis of enzyme kinetics by providing measurable fluorescence that correlates with substrate conversion rates.
  3. Drug Discovery: Employed in high-throughput screening assays to identify potential inhibitors targeting methionine aminopeptidases.
  4. Medical Research: Investigated for its implications in diseases related to protein metabolism and cellular stress responses .
Enzymatic Mechanisms & Kinetic Profiling of H-Met-AMC as a Fluorogenic Substrate

H-Met-AMC (L-Methionine-7-amido-4-methylcoumarin) is a fluorogenic substrate widely employed to study protease activity. Its structure consists of a methionine residue linked to the fluorophore 7-amino-4-methylcoumarin (AMC). Enzymatic cleavage releases AMC, detectable at excitation/emission maxima of 341/441 nm (or alternatively 355,375/440,450 nm) [1] [8]. This enables real-time quantification of enzymatic kinetics across diverse protease families.

Role in Protease-Substrate Interactions for Calpain Isoforms

Calpains are calcium-dependent cysteine proteases regulating physiological processes like mammary gland homeostasis and pathological conditions such as breast cancer progression. H-Met-AMC serves as a substrate for conventional calpain-1 and calpain-2 isoforms, which share high sequence homology but exhibit distinct biological functions [2]. These isoforms function as processing enzymes rather than degradative proteases, performing limited proteolysis to modulate substrate activity, localization, or interactions [2].

Calpain recognition of substrates depends on three-dimensional conformation rather than strict primary sequence motifs. While hundreds of in vitro calpain substrates are reported, H-Met-AMC provides a sensitive tool to dissect calpain activation kinetics under varying calcium concentrations, phosphorylation states, or inhibitor conditions. Its application helps resolve the paradoxical roles of calpain-1 (often pro-apoptotic) and calpain-2 (frequently pro-survival) in tissue-specific contexts [2].

Kinetic Parameters of Methionine Aminopeptidase 2 (MetAP2) Catalysis

MetAP2 is a metalloprotease critical for protein maturation via N-terminal methionine excision. H-Met-AMC hydrolysis by MetAP2 follows Michaelis-Menten kinetics, with a reported Km value of 310 µM [1]. MetAP2 activity is strictly metal-dependent, exhibiting metal promiscuity with varying catalytic efficiencies:

Table 1: Metal-Dependent Kinetic Parameters of MetAP Enzymes Using H-Met-AMC

Enzyme SourceMetal CofactorKm (µM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹)
Homo sapiens MetAP2Mn²⁺310 [1]Not reportedNot reported
M. tuberculosis MetAP1cNi²⁺1411.4210,070
M. tuberculosis MetAP1cFe²⁺3490.852,436
M. tuberculosis MetAP1cCo²⁺2320.923,966
M. tuberculosis MetAP1aNi²⁺~140 Higher than MtMetAP1c Significantly higher than MtMetAP1c

Notably, M. tuberculosis MetAP1c shows tightest binding to Fe²⁺ and Co²⁺ (Kd ~0.15 μM), but highest catalytic efficiency with Ni²⁺ [7] . This highlights the critical distinction between metal affinity and catalytic proficiency. Physiological relevance is underscored by cellular studies: only Fe²⁺-selective inhibitors block MetAP function in E. coli, suggesting Fe²⁺ is the native cofactor in vivo despite Ni²⁺ efficiency in vitro [7].

Allosteric Modulation of Aminopeptidase N Activity

Aminopeptidase N (APN/CD13) is a membrane-bound ectoenzyme and coronavirus receptor. H-Met-AMC hydrolysis (Km = 377 µM) [1] reveals APN’s dynamic conformational regulation. Structural studies identify three APN states:

  • Closed State: Catalytic site occluded; low activity.
  • Intermediate State: Partial accessibility.
  • Open State: Catalytic site fully accessible; optimal for substrate binding [3].

APN transitions between these states involve a 15° rotation of domains I-III relative to domain IV, modulating the active site cleft. Crucially, coronavirus spike proteins bind exclusively to the open conformation, stabilizing it and allosterically inhibiting APN’s catalytic activity by preventing domain closure [3]. Small-molecule inhibitors targeting the catalytic site (e.g., methionine analogs) also hinder open-state formation, thereby blocking viral attachment. This allostery was experimentally confirmed by locking APN conformations via disulfide bonds, abolishing both catalytic and receptor functions [3] [9].

Table 2: Allosteric Modulators of APN Activity Using H-Met-AMC Hydrolysis

Modulator TypeExampleEffect on APN ConformationFunctional Consequence
Viral ProteinCoronavirus Spike ProteinLocks open stateInhibits catalysis; promotes viral entry
Active-site InhibitorBestatin analogsStabilizes closed stateInhibits catalysis & viral binding
Mesna ConjugatesMesna-cysteinyl-glycineAlters progress curve kineticsPotential nephroprotection [9]

Comparative Analysis of Km and kcat Across Enzyme Targets

H-Met-AMC’s versatility allows direct comparison of catalytic efficiencies across diverse proteases. Calpains generally exhibit lower affinity but higher specificity for physiological substrates than synthetic peptides like H-Met-AMC. MetAPs show significant variability in metal-dependent kinetics, while APN operates within a narrow kinetic range despite conformational dynamics.

Table 3: Comparative Kinetic Parameters of H-Met-AMC Hydrolysis

EnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Optimal Metal
MetAP2 (Human)310 [1]Not reportedNot reportedMn²⁺
APN (Human)377 [1]Not reportedNot reportedZn²⁺ (native)
CalpainNot reportedNot reportedNot reportedCa²⁺
SARS-CoV-2 PLpro6.9 [5]0.1116,000None (Cys protease)
MtMetAP1c (Ni²⁺)141 [7]1.4210,070Ni²⁺

Key observations:

  • Metallodependence Dictates Efficiency: MetAPs exhibit drastic kinetic shifts with metal substitution (e.g., MtMetAP1c kcat/Km varies >4-fold between Ni²⁺ and Fe²⁺) [7] .
  • Conformational Dynamics Impact Accessibility: APN’s observed Km reflects an average across states, not absolute affinity in a single conformation [3].
  • Enzyme-Specific Utilization: While MetAPs use H-Met-AMC as a direct substrate mimic, calpains likely process it non-specifically, reflecting general peptidase activity rather than physiological target cleavage [1] [2].

Properties

Product Name

H-Met-AMC

IUPAC Name

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide

Molecular Formula

C15H18N2O3S

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C15H18N2O3S/c1-9-7-14(18)20-13-8-10(3-4-11(9)13)17-15(19)12(16)5-6-21-2/h3-4,7-8,12H,5-6,16H2,1-2H3,(H,17,19)/t12-/m0/s1

InChI Key

FHLNBHBQGFIHKH-LBPRGKRZSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCSC)N

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